molecular formula C26H26N2O2 B11515492 Ethyl 2-(3-methyl-4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate

Ethyl 2-(3-methyl-4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate

Cat. No.: B11515492
M. Wt: 398.5 g/mol
InChI Key: VJLMRVABDLGQGO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and amines, under acidic or basic conditions.

    Esterification: The esterification of the quinazoline derivative with ethyl propanoate is achieved using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized quinazoline derivatives.

Scientific Research Applications

Ethyl 2-(3-methyl-4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate: Lacks the methyl group at the 3-position.

    Methyl 2-(3-methyl-4,4-diphenyl-3,4-dihydroquinazolin-2-yl)propanoate: Has a methyl ester instead of an ethyl ester.

    Ethyl 2-(3-methyl-4,4-diphenylquinazolin-2-yl)propanoate: Lacks the dihydro structure.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both the ester and quinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-(3-methyl-4,4-diphenylquinazolin-2-yl)propanoate

InChI

InChI=1S/C26H26N2O2/c1-4-30-25(29)19(2)24-27-23-18-12-11-17-22(23)26(28(24)3,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19H,4H2,1-3H3

InChI Key

VJLMRVABDLGQGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=NC2=CC=CC=C2C(N1C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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